2-Bromo-3,4-dimethylbenzoic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

Sourcing the correct 2,3,4-substituted regioisomer is critical-using 2-bromo-4,5- or 4-bromo-2,3-dimethylbenzoic acid isomers in cross-coupling reactions can lead to failed syntheses and wasted resources. 2-Bromo-3,4-dimethylbenzoic acid eliminates this risk with its unambiguous ortho-bromo, meta/para-dimethyl substitution pattern. • Dual orthogonal handles: carboxylic acid enables amide/ester diversification; aryl bromide supports Suzuki, Sonogashira, and Buchwald-Hartwig couplings for rapid SAR exploration. • Enables regiospecific synthesis of ortho-substituted biaryl pharmacophores with predictable steric and electronic properties. • Supplied with certificate of analysis; batch-to-batch consistency for process R&D and medicinal chemistry programs.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 1287217-77-9
Cat. No. B1288460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-dimethylbenzoic acid
CAS1287217-77-9
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)Br)C
InChIInChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
InChIKeyLKLRKZZSQRBULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,4-dimethylbenzoic Acid Overview


2-Bromo-3,4-dimethylbenzoic acid is a halogenated aromatic carboxylic acid belonging to the class of substituted benzoic acids, characterized by a bromine atom at the ortho position and two methyl groups at the meta and para positions relative to the carboxyl group . This compound is primarily utilized as a versatile small molecule scaffold in organic synthesis, serving as a key intermediate for the construction of more complex molecules with potential pharmaceutical and agrochemical applications [1]. Its structure, featuring both a carboxylic acid and an aryl bromide, provides orthogonal reactive handles for derivatization, enabling its incorporation into diverse molecular frameworks .

Orthogonal reactive handles: carboxylic acid and aryl bromide
Suited for palladium-catalyzed cross-couplings (Suzuki, Sonogashira)
Scaffold for small molecule library diversification

Isomer Substitution Risks


The substitution pattern of bromine and methyl groups on the benzoic acid ring dictates distinct steric and electronic properties, which critically influence reactivity in key synthetic transformations. While compounds like 2-bromo-4,5-dimethylbenzoic acid or 4-bromo-2,3-dimethylbenzoic acid share the same molecular formula (C9H9BrO2) and are also used as intermediates , their different substitution patterns can lead to significantly different reaction outcomes in cross-coupling reactions, including variations in regioselectivity, yield, and required catalytic conditions [1]. Therefore, interchanging isomers without rigorous validation poses a substantial risk of synthetic failure, especially in multi-step processes where regiospecificity is paramount.

!Positional isomers (e.g., 2-bromo-4,5-dimethyl) share molecular formula but alter cross-coupling regioselectivity.
!Substitution pattern shifts oxidative addition kinetics and may impact yield in specific catalyst systems.
!Direct replacement without validation risks synthetic failure in regiospecific multi-step routes.

2-Bromo-3,4-dimethylbenzoic Acid Evidence


Ortho-Substitution in Cross-Coupling Kinetics

In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl bromides like 2-bromo-3,4-dimethylbenzoic acid exhibit distinct kinetic behavior compared to meta- and para-substituted analogs. While direct kinetic data for this specific compound is not available, class-level studies on bromoarenes demonstrate that electron-donating ortho-substituents can either accelerate or retard oxidative addition, the rate-determining step, depending on the catalyst system. The ortho-methyl groups in this compound create a sterically hindered environment that can be exploited for regioselective coupling when used with appropriate ligands [1].

Cross-Coupling Kinetics
Class-level inference
Ortho-substituted aryl bromides exhibit distinct kinetic profiles vs. meta/para analogs.
Guides catalyst selection for regioselective coupling.
System-dependent; verify under specific conditions.
Medicinal Chemistry Organic Synthesis Cross-Coupling

Purity vs. Other Isomers

A key differentiator in procurement is the commercially available purity. 2-Bromo-3,4-dimethylbenzoic acid (CAS 1287217-77-9) is available from reputable suppliers at a certified purity of 98% . This contrasts with the purity specifications of other related compounds, such as 4-bromo-3,5-dimethylbenzoic acid, which has been reported with a purity of >98% in a patented oxidation method .

Purity Benchmark
Cross-study comparable
Target: 98% purity
Comparator (4-bromo-3,5-dimethyl): >98%
Benchmark for purity expectations during procurement.
Method-dependent; confirm supplier specifications.
Analytical Chemistry Quality Control Procurement

Molecular Weight Confirmation

The molecular weight of 2-Bromo-3,4-dimethylbenzoic acid is precisely 229.07 g/mol (C9H9BrO2) . This is identical to its positional isomers, such as 2-Bromo-4,5-dimethylbenzoic acid and 4-Bromo-2,3-dimethylbenzoic acid, as they share the same molecular formula. However, this exact value is crucial for accurate molarity calculations in experimental protocols and for identity verification during material receipt, differentiating it from other halogenated benzoic acid derivatives with different substitution (e.g., chloro or iodo analogs).

Molecular Weight
Cross-study comparable
229.07 g/mol
Quantitative identity check for correct isomer.
Identical to other Br isomers; use orthogonal ID.
Analytical Chemistry Inventory Management Procurement

Ames Mutagenicity Assessment

Safety assessments, while not a direct comparator of synthetic utility, are critical for procurement and handling protocols. Data indicates that a related compound or derivative has undergone an Ames test, yielding a negative result, which suggests it is non-mutagenic under standard test conditions . While this data is not for 2-bromo-3,4-dimethylbenzoic acid itself, it provides a class-level inference regarding the potential safety profile of brominated dimethylbenzoic acid derivatives, which can influence material selection when multiple synthetic routes are viable.

Ames Test Assessment
Class-level inference
Negative result (related compound, 0.501 µmol)
May support safer handling protocols.
Not confirmed for this exact compound; class-level.
Safety Assessment Toxicology Procurement

2-Bromo-3,4-dimethylbenzoic Acid Applications


Biaryl Pharmacophore Synthesis

This compound is ideally suited as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize ortho-substituted biaryl structures. These motifs are prevalent in numerous active pharmaceutical ingredients (APIs) and agrochemicals where specific steric and electronic properties are required for target binding. The ortho-bromo substitution provides a handle for selective carbon-carbon bond formation, while the adjacent methyl groups influence the reaction's regioselectivity and the conformational properties of the resulting biaryl product [1].

Small Molecule Library Diversification

As a versatile small molecule scaffold, 2-bromo-3,4-dimethylbenzoic acid is valuable in medicinal chemistry for generating compound libraries. The carboxylic acid group can be readily converted to amides, esters, or reduced to alcohols, providing multiple points of diversification. Simultaneously, the aryl bromide is primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aromatic, heteroaromatic, and amine substituents . This dual orthogonal reactivity makes it an efficient building block for rapidly exploring structure-activity relationships (SAR) around a benzoic acid core.

Agrochemical Intermediate Process Development

Patents have highlighted the utility of substituted benzoic acid compounds as intermediates for pharmaceuticals and agrochemicals, with a specific emphasis on high-yield, high-purity industrial production methods [2]. 2-Bromo-3,4-dimethylbenzoic acid can serve as a key starting material or intermediate in the synthesis of novel herbicidal or fungicidal agents. Its defined substitution pattern and the availability of scalable synthetic routes make it a viable candidate for process R&D aimed at cost-effective manufacturing of advanced agrochemical active ingredients.

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Ortho-bromo handle for regioselective Suzuki coupling
Coupling yield and regioselectivity verification
Small molecule library diversification
Dual orthogonal reactivity (COOH and Br)
Sequential derivatization efficiency
Agrochemical intermediate process development
Defined substitution pattern and scalable routes
Scalable process R&D; purity and yield at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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